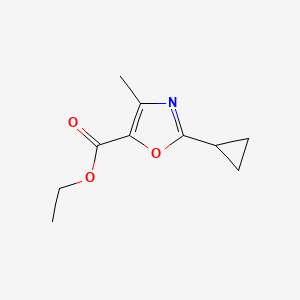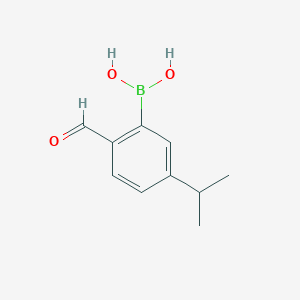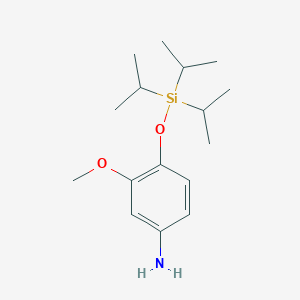![molecular formula C8H9NO2S B1442180 2-甲基-5,6-二氢-4H-环戊[d]噻唑-4-羧酸 CAS No. 1190391-79-7](/img/structure/B1442180.png)
2-甲基-5,6-二氢-4H-环戊[d]噻唑-4-羧酸
描述
“2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1190391-79-7 . It has a molecular weight of 183.23 . The IUPAC name for this compound is 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a brown solid . The storage temperature for this compound is 0-5 degrees Celsius .科学研究应用
有机合成
该化合物是有机合成中的一个通用构建单元。它的结构包含噻唑环和羧酸基团,可进行多种化学反应。研究人员利用它合成新的有机分子,这可能导致新药和材料的开发 .
药物化学
在药物化学中,该化合物用于创建药效团,药效团是分子结构中负责特定生物相互作用的部分。通过修饰核心结构,科学家可以开发出新的治疗剂,在治疗各种疾病方面具有潜在应用 .
农业化学
该化合物中存在的噻唑环通常存在于具有杀菌和除草特性的分子中。因此,它可用于合成新的农用化学品,以帮助保护作物免受病虫害的侵害 .
材料科学
材料科学的研究人员可能会探索将该化合物用于新型聚合物的制备。它作为单体的能力可以导致具有独特性能的新材料的开发,例如提高的耐久性或热稳定性 .
化学合成
该化合物的羧酸基团具有反应性,可用于形成酯和酰胺,这些酯和酰胺在各种化学品的合成中必不可少,包括染料、香料和塑料 .
分析化学
在分析化学中,该化合物的衍生物可用作色谱方法中的标准品或试剂,有助于各种物质的检测和定量 .
生物化学
在生物化学中,该化合物可用于研究酶-底物相互作用,特别是与与含噻唑底物相互作用的酶。这可以提供对酶机制的见解并有助于药物设计 .
环境科学
最后,在环境科学中,可以研究该化合物的生物降解性和对生态系统的影响。了解其降解产物及其影响可以为环境风险评估提供信息 .
安全和危害
属性
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQNZVLBRIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728267 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190391-79-7 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)












![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
